molecular formula C12H16Cl2N2 B1371449 1-(3,4-Dichlorobenzyl)-1,4-diazepane CAS No. 78251-53-3

1-(3,4-Dichlorobenzyl)-1,4-diazepane

Cat. No. B1371449
CAS RN: 78251-53-3
M. Wt: 259.17 g/mol
InChI Key: MNVGPMNPNODFAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related compounds involves reactions with 3,4-dichlorobenzyl chloride . For instance, the proline-derived ligands ®- and (S)-N-(2-benzoyl-4-chlorophenyl)-1-(3,4-dichlorobenzyl)pyrrolidine-2-carboxamide are synthesized from reactions of arylamine compounds with 3,5-dichlorobenzoyl chloride .

Scientific Research Applications

1. Pharmacology and Medicinal Chemistry

  • Summary of the application : This compound has been investigated for its affinity towards sigma-1 and sigma-2 receptors . It’s also been evaluated for its antiplasmodial activity .
  • Methods of application or experimental procedures : The compound was synthesized via reaction of the parent systems with 3,4-dichlorobenzyl chloride . Antiplasmodial activity was determined against cultured chloroquine-sensitive 3D7 and resistant Dd2 strains of P. falciparum by in vitro parasite growth inhibition .
  • Results or outcomes : The affinities of some representatives towards sigma-1 and sigma-2 receptors were determined by receptor binding assays . In the antiplasmodial study, the compounds produced 56 to 93% inhibition of parasite growth at 40 μg/mL .

2. Organic Chemistry

  • Summary of the application : This compound is used in the synthesis of 1-(3,4-Dichlorobenzyl)-1H-1,2,4-triazole-3-thiol .
  • Methods of application or experimental procedures : Thiosemicarbazide reacted with 3,4-dichlorobenzyl chloride to give 2-(3,4-dichlorobenzyl)hydrazinecarbothioamide, which reacted with formic acid to form 1-(3,4-Dichlorobenzyl)-1H-1,2,4-triazole-3-thiol .
  • Results or outcomes : The final product, 1-(3,4-Dichlorobenzyl)-1H-1,2,4-triazole-3-thiol, was obtained in 82% yield .

3. Chemical Synthesis

  • Summary of the application : This compound is used in the synthesis of other chemicals, such as 1-(3,4-Dichlorobenzyl)piperazine .
  • Methods of application or experimental procedures : The specific synthesis procedures are proprietary to the manufacturer, but typically involve reactions with other chemicals under controlled conditions .
  • Results or outcomes : The final product, 1-(3,4-Dichlorobenzyl)piperazine, is used in various applications, including research and product development .

4. Antimalarial Research

  • Summary of the application : This compound has been investigated for its potential antimalarial activity .
  • Methods of application or experimental procedures : The compound was tested against a resistant strain of malaria in laboratory conditions .
  • Results or outcomes : Some analogues of the compound were found to be more active against the resistant strain, with IC50 values between 1 .

properties

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16Cl2N2/c13-11-3-2-10(8-12(11)14)9-16-6-1-4-15-5-7-16/h2-3,8,15H,1,4-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNVGPMNPNODFAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)CC2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dichlorobenzyl)-1,4-diazepane

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